![molecular formula C17H21BrF3N5O B10963201 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10963201.png)
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a unique structure It combines a pyrazole ring, a trifluoromethyl group, and a cyclopropyl moiety The presence of bromine and methyl groups further enhances its chemical diversity
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing fragments with other organic groups. Specifically, the reaction utilizes an organoboron reagent (such as an arylboronic acid or boronate ester) and a palladium catalyst. The bromo and trifluoromethyl substituents are introduced during this coupling process .
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The reaction temperature ranges from room temperature to moderate heating.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reagents, catalysts, and reaction conditions ensures efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions::
Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling, forming carbon–carbon bonds.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of functional groups may occur.
Arylboronic Acids/Boronate Esters: Used as boron sources in cross-coupling.
Palladium Catalysts: Facilitate transmetalation and oxidative addition.
Major Products:: The main product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorinated Ligands: The trifluoromethyl group enhances ligand properties in coordination chemistry.
Drug Discovery: Its unique structure makes it valuable for drug development.
Biological Activity: Investigating its effects on biological targets (e.g., enzymes, receptors).
Materials Science:
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers often compare this compound to related pyrazolines, considering their substituents and reactivity.
Propriétés
Formule moléculaire |
C17H21BrF3N5O |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H21BrF3N5O/c1-9-12(10(2)25(4)22-9)7-24(3)13(27)8-26-15(11-5-6-11)14(18)16(23-26)17(19,20)21/h11H,5-8H2,1-4H3 |
Clé InChI |
UKYIXPBTCVQQET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10963122.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B10963123.png)
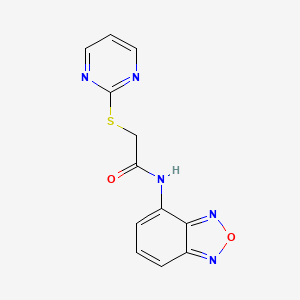
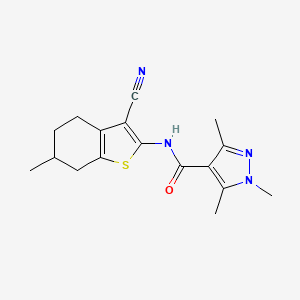
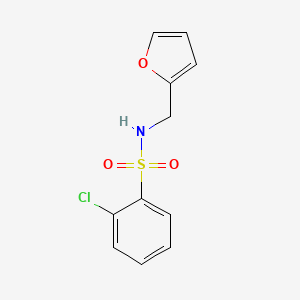
![1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963152.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10963154.png)
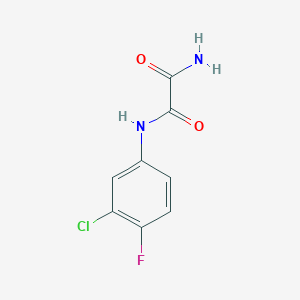

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10963178.png)
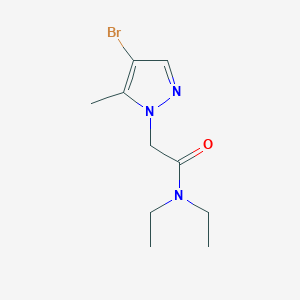
![4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10963187.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963191.png)
![1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B10963195.png)
